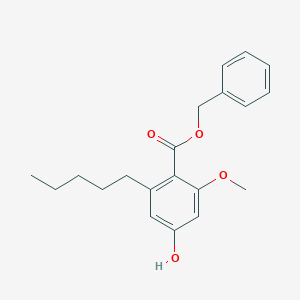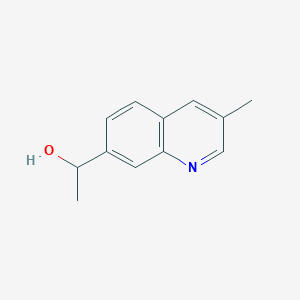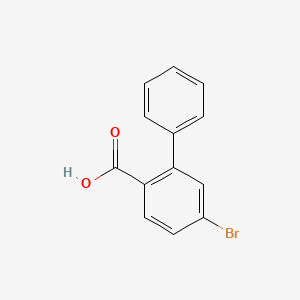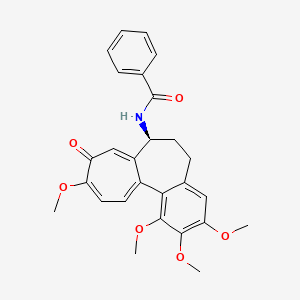
Hexadecasiloxane, tetratriacontamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecasiloxane, tetratriacontamethyl- is a silicon-based compound with the molecular formula C34H102O15Si16 and a molecular weight of 1107.81 g/mol . It is a member of the siloxane family, characterized by a backbone of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. This compound is known for its unique properties, including high thermal stability, low surface tension, and hydrophobicity.
Méthodes De Préparation
The synthesis of hexadecasiloxane, tetratriacontamethyl- typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the sol-gel process , where tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of a catalyst, such as hydrochloric acid or ammonia, followed by condensation to form the siloxane network. The reaction conditions, such as pH, temperature, and solvent, can be adjusted to control the molecular weight and structure of the final product .
In industrial production, the compound is often synthesized through chemical vapor deposition (CVD) , where volatile organosilicon compounds are decomposed at high temperatures to form a thin film of hexadecasiloxane, tetratriacontamethyl- on a substrate. This method allows for precise control over the thickness and uniformity of the film, making it suitable for applications in electronics and coatings .
Analyse Des Réactions Chimiques
Hexadecasiloxane, tetratriacontamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane oligomers. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The organic groups attached to the silicon atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while substitution with alkyl halides can introduce new organic groups onto the silicon atoms .
Applications De Recherche Scientifique
Hexadecasiloxane, tetratriacontamethyl- has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying siloxane chemistry.
Biology: The compound’s biocompatibility and low toxicity make it suitable for use in biomedical applications, such as drug delivery systems and medical implants.
Medicine: It is used in the formulation of pharmaceuticals and cosmetics due to its hydrophobic and film-forming properties.
Industry: Hexadecasiloxane, tetratriacontamethyl- is used in the production of coatings, adhesives, and sealants. .
Mécanisme D'action
The mechanism of action of hexadecasiloxane, tetratriacontamethyl- involves its interaction with various molecular targets and pathways. In biomedical applications, the compound can form a protective barrier on the surface of tissues or implants, preventing the adhesion of bacteria and other pathogens. Its hydrophobic nature also allows it to encapsulate and deliver hydrophobic drugs to specific sites in the body .
In industrial applications, the compound’s ability to form thin, uniform films makes it useful for coating surfaces and protecting them from environmental damage. The siloxane backbone provides flexibility and durability, while the organic groups attached to the silicon atoms can be tailored to achieve specific properties, such as adhesion or repellency .
Comparaison Avec Des Composés Similaires
Hexadecasiloxane, tetratriacontamethyl- can be compared with other siloxane compounds, such as:
Octamethylcyclotetrasiloxane (D4): A cyclic siloxane with a similar structure but lower molecular weight. It is used in the production of silicone polymers and as a solvent in personal care products.
Decamethylcyclopentasiloxane (D5): Another cyclic siloxane with a higher molecular weight than D4. It is used in cosmetics and as a dry cleaning solvent.
Polydimethylsiloxane (PDMS): A linear siloxane polymer with a wide range of applications, including in medical devices, lubricants, and sealants.
Hexadecasiloxane, tetratriacontamethyl- is unique due to its high molecular weight and the presence of multiple siloxane units, which confer enhanced thermal stability and mechanical properties compared to its lower molecular weight counterparts .
Propriétés
Numéro CAS |
36938-50-8 |
|---|---|
Formule moléculaire |
C34H102O15Si16 |
Poids moléculaire |
1200.5 g/mol |
Nom IUPAC |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[[[[[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C34H102O15Si16/c1-50(2,3)35-52(7,8)37-54(11,12)39-56(15,16)41-58(19,20)43-60(23,24)45-62(27,28)47-64(31,32)49-65(33,34)48-63(29,30)46-61(25,26)44-59(21,22)42-57(17,18)40-55(13,14)38-53(9,10)36-51(4,5)6/h1-34H3 |
Clé InChI |
NQNMMOBNSYIXOT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6,18-dimethoxy-17-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B13974860.png)

![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)







![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)


![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
